EF24 Exhibits 10-Fold Higher Potency than Curcumin in NF-κB Inhibition and Cancer Cell Cytotoxicity
The target compound (EF24) demonstrates significantly enhanced potency over its parent molecule, curcumin. In a direct head-to-head study, EF24 blocked the nuclear translocation of NF-κB with an IC50 of 1.3 μM, while curcumin had an IC50 ranging from 15-20 μM [1]. Furthermore, EF24 induced cell death in lung, breast, ovarian, and cervical cancer cells with a potency approximately 10 times higher than that of curcumin [1].
| Evidence Dimension | NF-κB Nuclear Translocation Inhibition (Potency) |
|---|---|
| Target Compound Data | IC50 = 1.3 μM |
| Comparator Or Baseline | Curcumin, IC50 = 15-20 μM |
| Quantified Difference | 11.5-15.4 fold lower IC50 (higher potency) |
| Conditions | Cancer cell lines (e.g., lung, breast) stimulated with TNF-α |
Why This Matters
For projects focused on NF-κB-driven diseases or cancer, this 10x potency improvement translates to lower effective concentrations, reducing potential off-target effects and improving assay signal-to-noise ratios.
- [1] Kasinski, A. L., et al. Inhibition of IκB kinase-nuclear factor-κB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a novel monoketone analog of curcumin. Molecular Pharmacology, 2008, 74(3), 654-661. View Source
